MFCD03997455

Description

Significance of Novel Chemical Entities in Contemporary Chemical Biology Research

Novel chemical entities (NCEs) are the lifeblood of chemical biology and drug discovery. researchgate.netptfarm.pl These newly synthesized or isolated molecules provide unique three-dimensional structures that can interact with biological macromolecules in novel ways. upi.edumdpi.com Small molecules, in particular, are invaluable as chemical probes for dissecting complex biological processes, helping to elucidate the function of proteins and pathways within a cell. researchgate.netontosight.ai The modular and synthetically accessible nature of many small molecules allows for rapid structural modifications to optimize their properties for specific research questions. researchgate.net

The significance of NCEs like those belonging to the triazolopyrimidine class lies in their potential to address unmet medical needs and expand our understanding of disease biology. rjeid.comresearchgate.net The structural diversity inherent in collections of NCEs, often referred to as chemical libraries, is crucial for identifying starting points for new drug development programs. ontosight.ai Compounds with fused heterocyclic systems, such as the triazolopyrimidine scaffold in MFCD03997455, are of particular interest due to their resemblance to endogenous purine (B94841) bases, suggesting a high likelihood of interacting with a variety of biological targets. nih.govontosight.ai Research into such compounds has revealed a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. rjeid.comresearchgate.netjapsonline.com The investigation of each new entity, therefore, holds the promise of uncovering new biological mechanisms or providing a scaffold for the development of next-generation therapeutics.

Overview of Fundamental Research Questions Pertaining to this compound

The investigation of a novel chemical entity such as this compound is guided by a series of fundamental research questions aimed at fully characterizing its chemical and biological properties. Given its classification as a triazolopyrimidine derivative, a class of compounds with known biological activities, the initial research would be structured to build upon this existing knowledge. nih.govrjeid.com

The primary questions to be addressed would include:

Physicochemical Properties: What are the fundamental physical and chemical characteristics of the molecule? This includes determining its solubility in various solvents, its stability under different conditions (e.g., pH, temperature), and its lipophilicity, which influences its ability to cross biological membranes. nih.gov

Biological Activity Screening: Does the compound exhibit any biological activity? Initial screening would likely involve a panel of assays relevant to the known activities of triazolopyrimidines, such as cytotoxicity assays against various cancer cell lines, antimicrobial assays against a range of pathogens, or enzyme inhibition assays for relevant targets. ptfarm.plupi.eduacs.org

Mechanism of Action and Target Identification: If biological activity is observed, what is the underlying mechanism? This is a critical and often challenging question to answer. It involves identifying the specific molecular target(s) with which the compound interacts to produce its effect. nih.govontosight.ai This can be approached through various methods, including affinity chromatography and computational modeling. upi.eduvulcanchem.com

Structure-Activity Relationship (SAR) Studies: How do modifications to the chemical structure of this compound affect its biological activity? By synthesizing and testing a series of related analogs, researchers can identify the key structural features required for its activity, which can guide the design of more potent and selective compounds. upi.edu

Methodological Frameworks for Comprehensive Investigation of Chemical Compounds in Academic Settings

The comprehensive investigation of a novel chemical compound like this compound in an academic research setting follows a structured, multi-faceted approach. This framework integrates chemical synthesis, physicochemical characterization, and biological evaluation.

The initial phase involves the synthesis and purification of the compound. For triazolopyrimidine derivatives, multi-step synthetic routes are common, often involving condensation and cyclization reactions. acs.org The purity of the synthesized compound is then established using techniques such as High-Performance Liquid Chromatography (HPLC).

Following synthesis, a thorough physicochemical and structural characterization is performed. This is crucial for confirming the identity and properties of the new molecule. The standard analytical techniques employed are detailed in the table below.

Table 1: Standard Methodologies for Physicochemical Characterization

| Technique | Purpose | Illustrative Data for a Triazolopyrimidine Analog |

|---|---|---|

| Mass Spectrometry (MS) | To determine the molecular weight and elemental composition of the compound. | For a related compound, an ESI-MS analysis might show a peak at m/z 491.50 [M+H]⁺, corresponding to the molecular formula C₂₇H₂₆N₂O₇. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the detailed chemical structure, including the connectivity of atoms and the number of protons and carbons in different chemical environments. | ¹H NMR could reveal signals for aromatic protons in the range of 7.0-8.5 ppm, while ¹³C NMR would show signals for carbonyl carbons around 170 ppm. |

| Infrared (IR) Spectroscopy | To identify the functional groups present in the molecule by detecting the vibrations of chemical bonds. | A spectrum might display characteristic absorption bands for C=O (carbonyl) groups around 1660-1700 cm⁻¹ and N-H or O-H stretching in the region of 3200-3500 cm⁻¹. |

| Elemental Analysis | To determine the percentage composition of elements (C, H, N, etc.) in the compound, providing further confirmation of the molecular formula. | Calculated for C₂₇H₂₉N₃O₇: C, 63.89%; H, 5.76%; N, 8.28%. Found: C, 64.03%; H, 5.87%; N, 8.16%. |

Once the compound is fully characterized, its biological activity is screened using a variety of in vitro assays. For a compound like this compound, initial screens would likely focus on anticancer and antimicrobial activities, given the known properties of the triazolopyrimidine class. nih.govptfarm.pl

Table 2: Illustrative Biological Activity Screening of Triazolopyrimidine Analogs

| Assay Type | Target/Cell Line | Endpoint Measured | Example Result (IC₅₀/MIC) |

|---|---|---|---|

| Anticancer | Human Breast Cancer (MCF-7) | Cell Viability (MTT Assay) | IC₅₀ values for some derivatives can range from low micromolar to nanomolar concentrations. upi.edu |

| Anticancer | Human Colon Cancer (HCT116) | Cell Viability (MTT Assay) | Certain analogs have shown moderate to high activity. upi.eduupi.edu |

| Antimicrobial | Staphylococcus aureus | Minimum Inhibitory Concentration (MIC) | MIC values can vary, with some copper complexes of triazolopyrimidines showing significant potency. nih.gov |

| Antimicrobial | Escherichia coli | Minimum Inhibitory Concentration (MIC) | Activity against Gram-negative bacteria is often also evaluated. nih.gov |

| Enzyme Inhibition | Epidermal Growth Factor Receptor (EGFR) Kinase | Inhibition of enzyme activity | Some pyrazolo-triazolopyrimidine derivatives have shown potent inhibition of EGFR. acs.org |

Should initial screening reveal promising activity, further studies would be undertaken to determine the compound's mechanism of action and to conduct structure-activity relationship studies to optimize its potency and selectivity. This iterative process of design, synthesis, and testing is fundamental to advancing novel chemical entities from initial discovery to valuable tools for chemical biology and potentially, future therapeutics.

Structure

3D Structure

Properties

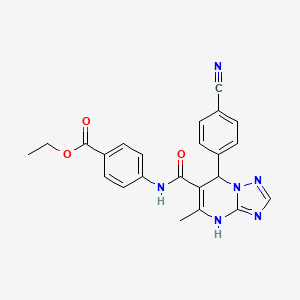

IUPAC Name |

ethyl 4-[[7-(4-cyanophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N6O3/c1-3-32-22(31)17-8-10-18(11-9-17)28-21(30)19-14(2)27-23-25-13-26-29(23)20(19)16-6-4-15(12-24)5-7-16/h4-11,13,20H,3H2,1-2H3,(H,28,30)(H,25,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQFOAXMKNKZUEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(NC3=NC=NN3C2C4=CC=C(C=C4)C#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemo Diversification Strategies for Mfcd03997455

Elucidation of Optimal Synthetic Pathways for MFCD03997455

The primary route for synthesizing 2-(2-amino-1,3-thiazol-4-yl)acetohydrazide (B189689) involves the hydrazinolysis of its corresponding ester precursor. The foundational 2-aminothiazole (B372263) core is a prevalent pharmacophore found in numerous therapeutic agents. researchgate.net

A standard laboratory-scale synthesis reacts ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate with hydrazine (B178648) monohydrate. vulcanchem.com The reaction is typically carried out in a protic solvent like methanol. vulcanchem.com

Table 1: Standard Synthesis of 2-(2-Amino-1,3-thiazol-4-yl)acetohydrazide

| Starting Materials | Reagents | Solvent | Product |

|---|

This data is derived from a standard synthesis procedure. vulcanchem.com

The precursor, (2-aminothiazol-4-yl)-acetic acid, can be prepared by reacting thiourea (B124793) with 4-chloroacetoacetyl chloride in water, a process that yields the hydrochloride salt of the acid in a stable and pure form. google.com

Optimization of Reaction Conditions and Yields

While specific optimization studies for the direct synthesis of 2-(2-amino-1,3-thiazol-4-yl)acetohydrazide are not extensively detailed in the reviewed literature, principles of reaction optimization for similar transformations can be applied. For the synthesis of the precursor, (2-aminothiazol-4-yl)-acetic acid hydrochloride, controlling the temperature is crucial. The initial reaction of thiourea and 4-chloroacetoacetyl chloride is conducted at a lower temperature (5° to 10° C) before being raised (25° to 30° C) to complete the reaction, which ensures high purity and stability of the product. google.com For the final hydrazinolysis step, optimization would typically involve adjusting the molar ratio of hydrazine, reaction temperature, and time to maximize the conversion of the ester to the hydrazide while minimizing the formation of impurities.

Stereoselective and Regioselective Synthesis Approaches for this compound

The structure of 2-(2-amino-1,3-thiazol-4-yl)acetohydrazide itself does not possess a chiral center, making stereoselective synthesis of the final compound unnecessary unless a chiral precursor is used or a derivative with a new stereocenter is targeted.

However, regioselectivity is a key consideration in the synthesis of the core thiazole (B1198619) ring. The Hantzsch thiazole synthesis, a classical method involving the reaction of a-haloketones with thioamides, is a common route to 2-aminothiazoles. The reaction between thiourea and an appropriate 4-substituted-4-haloacetoacetate derivative, for example, regioselectively yields the 2-amino-4-substituted-thiazole structure. google.commjcce.org.mk Acetic acid has been reported as a mediator for the regioselective synthesis of 2,4,5-trisubstituted thiazoles through a domino multicomponent reaction, highlighting its role in controlling the formation of specific isomers. rsc.orglookchem.comresearchgate.net

Design and Synthesis of Structurally Modified Analogues of this compound

The 2-aminothiazole scaffold is a versatile platform for generating diverse chemical entities with a wide range of biological activities. rhhz.netmdpi.com The presence of the primary amino group and the hydrazide moiety in this compound offers multiple points for chemical modification. vulcanchem.com

Rational Design Principles for this compound Derivatives

The design of derivatives often follows a strategy of bioactive substructure coordination. rhhz.net This involves combining the 2-aminothiazole core with other known pharmacophores to create hybrid molecules with potentially enhanced or novel biological activities. Rational design principles are guided by the intended therapeutic target.

Anticancer Agents: Derivatives are designed to target specific enzymes or receptors involved in cancer progression, such as SIRT2 and EGFR. mdpi.com Modifications often involve introducing aryl or heteroaryl groups and functional groups like oximes to enhance cytotoxicity. mdpi.commdpi.com

Anti-inflammatory Agents: For targeting enzymes like 5-lipoxygenase (5-LOX), analogues are rationally designed by conjugating the thiazole scaffold with other moieties like thiourea. researchgate.net

Antimicrobial Agents: Design strategies include the introduction of various substituents on the thiazole ring and the amino group to broaden the antimicrobial spectrum. jst.go.jpresearchgate.netnih.gov The incorporation of adamantyl groups or the formation of Schiff bases are common approaches. mdpi.comnih.gov

Table 2: Examples of Rationally Designed 2-Aminothiazole Derivatives

| Derivative Class | Design Principle | Target/Activity |

|---|---|---|

| Thiazole-Pyridine Hybrids | Condensation and heterocyclization | Antitumor mdpi.com |

| 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives | Introduction of oxime moiety | Anticancer (SIRT2/EGFR inhibitors) mdpi.com |

| Thiazole-Thiourea Conjugates | Scaffold conjugation | Anti-inflammatory (5-LOX inhibitors) researchgate.net |

Exploration of Functional Group Transformations in this compound Scaffolds

The 2-(2-amino-1,3-thiazol-4-yl)acetic acid framework allows for a variety of functional group interconversions to generate diverse analogues.

N-Acylation/N-Alkylation: The primary amino group at the C2 position of the thiazole ring is readily acylated or alkylated. For instance, N-protection with groups like Boc (di-tert-butyl dicarbonate) is a common intermediate step to allow for selective modification at other positions. rhhz.net Reaction with various acid chlorides or anhydrides yields N-acyl derivatives. researchgate.net

Amide Bond Formation: The carboxylic acid precursor can be coupled with various amines using standard peptide coupling agents like EDCI (N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride) and HOBT (1-hydroxybenzotriazole) to form a library of amide derivatives. rhhz.netgoogle.com

Hydrazone Formation: The hydrazide group of this compound is a key functional handle for derivatization. It can undergo condensation reactions with a wide range of aldehydes and ketones to form hydrazone ligands. These hydrazones can further act as chelating agents for metal complex formation. vulcanchem.com

Heterocyclization: The hydrazide moiety can also serve as a precursor for the construction of new heterocyclic rings, such as 1,3,4-oxadiazoles or 1,3,4-thiadiazoles, through cyclization reactions. mjcce.org.mkorganic-chemistry.org For example, reaction with a thiosemicarbazide (B42300) intermediate can lead to 2-amino-1,3,4-thiadiazole (B1665364) derivatives under specific reagent-based cyclization conditions. organic-chemistry.orgresearchgate.net

Table 3: Compound Names Mentioned

| Compound Identifier | Chemical Name |

|---|---|

| This compound | 2-(2-amino-1,3-thiazol-4-yl)acetohydrazide |

| Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate | |

| Hydrazine monohydrate | |

| (2-aminothiazol-4-yl)-acetic acid hydrochloride | |

| Thiourea | |

| 4-chloroacetoacetyl chloride | |

| Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | |

| N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI) | |

| 1-hydroxybenzotriazole (HOBT) | |

| 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid |

Computational and Theoretical Investigations of Mfcd03997455

Quantum Chemical Characterization of MFCD03997455 Molecular Orbitals and Reactivity

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule at the electronic level.

Density Functional Theory (DFT) Studies on this compound Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules, providing insights into their stability, reactivity, and spectroscopic properties. For a molecule like this compound, DFT calculations would be employed to determine its optimized geometry, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the distribution of electron density.

In studies of similar quinazoline (B50416) derivatives, DFT analysis has been instrumental. For instance, research on 6-(3-chloro-4-fluorophenyl)-4-ethoxy-2-(4-methoxyphenyl)quinazoline utilized DFT to confirm its optimized geometry, which was found to be in good agreement with experimental X-ray diffraction data. researchgate.net The analysis of HOMO and LUMO energies is particularly crucial as the energy gap between them provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and more reactive. For other related quinazoline compounds, the HOMO-LUMO gap has been calculated to understand the charge transfer that occurs within the molecule. researchgate.net

A hypothetical DFT study on this compound would likely involve calculations to generate the following data:

| Calculated Property | Theoretical Significance for this compound |

| Optimized Molecular Geometry | Predicts the most stable 3D arrangement of atoms. |

| HOMO Energy | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Energy Gap | Relates to the chemical reactivity and electronic transitions. |

| Molecular Electrostatic Potential (MEP) | Maps the electron density to identify regions prone to electrophilic and nucleophilic attack. |

| Mulliken Atomic Charges | Provides the charge distribution on each atom in the molecule. |

Computational Prediction of Reaction Pathways and Transition States Involving this compound

Computational chemistry can also predict the most likely pathways for chemical reactions involving a specific compound. By calculating the energies of reactants, products, and potential transition states, researchers can map out the reaction mechanism and determine the activation energy required for a reaction to occur.

For this compound, which is a known intermediate in the synthesis of other compounds like Afatinib, computational studies could elucidate the mechanisms of its formation and subsequent reactions. For example, the synthesis of a derivative involves the reduction of the nitro group on a similar quinazoline structure. mdpi.com DFT calculations could model this reduction process, identifying the transition state and the energy barrier, thus providing a deeper understanding of the reaction kinetics. Such studies are vital for optimizing synthetic routes and developing new derivatives.

Molecular Dynamics Simulations and Conformational Analysis of this compound

While quantum mechanics provides a static picture of a molecule, molecular dynamics (MD) simulations allow for the study of its movement and interactions over time.

Simulation of this compound Interactions with Biological Macromolecules (e.g., proteins, nucleic acids)

The quinazoline scaffold is a key feature in many compounds that act as protein kinase inhibitors. researchgate.net MD simulations are a crucial tool for understanding how these molecules bind to their target proteins. In a study on a related quinazoline derivative, molecular docking and MD simulations were used to investigate its interaction with the vascular endothelial growth factor receptor-2 (VEGFR-2). researchgate.net The results of these simulations revealed favorable binding energies and the specific hydrogen bonds formed between the compound and the protein's active site. researchgate.net

Exploration of Conformational Dynamics and Energy Landscapes of this compound

Molecules are not static; they are flexible and can adopt various conformations. The rotatable bonds in this compound allow for a range of possible three-dimensional structures. MD simulations can explore the conformational space of the molecule, identifying the most stable conformers and the energy barriers between them. This information is critical as the biological activity of a molecule is often dependent on its ability to adopt a specific conformation to fit into a protein's binding site. While no specific conformational analysis of this compound has been published, this would be a standard computational approach to understanding its structural dynamics.

In Silico Modeling for Mechanistic Insight into this compound Interactions

In silico modeling encompasses a broad range of computational techniques, including those mentioned above, to provide a holistic understanding of a molecule's behavior. For this compound, integrated modeling approaches could provide significant mechanistic insights into its interactions. By combining quantum chemical calculations of its electronic properties with molecular dynamics simulations of its binding to biological targets, a more complete picture of its potential biological activity can be formed. These models can help to rationalize structure-activity relationships and guide the design of new, more potent derivatives.

Table of Compound Names

| Identifier | Chemical Name |

| This compound | N-(3-chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine |

| Afatinib | (E)-N-(4-(3-chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-yl)-4-(dimethylamino)but-2-enamide |

| VEGFR-2 | Vascular endothelial growth factor receptor-2 |

Ligand-Target Docking Studies for this compound

Molecular docking studies have been pivotal in understanding the binding mechanism of this compound within the ATP-binding site of the EGFR kinase domain. These computational simulations predict the preferred orientation of the ligand when bound to the receptor, as well as the strength of the interaction, often expressed as a binding energy or docking score.

Research has consistently shown that this compound forms a crucial hydrogen bond between the N1 atom of its quinazoline ring and the backbone amide of Methionine 793 (Met793) in the hinge region of the EGFR kinase domain. researchgate.net This interaction is considered a hallmark of quinazoline-based EGFR inhibitors. orientjchem.org Further stabilization is achieved through van der Waals interactions between the 3-chloro-4-fluorophenyl moiety and hydrophobic residues within the binding pocket. researchgate.net

Several studies have employed molecular docking to compare the binding of this compound to both wild-type (WT) and mutant forms of EGFR, such as the T790M mutant, which is a common cause of acquired resistance. rsc.org For instance, docking studies have shown that this compound has a good binding affinity for both EGFR-WT and EGFR-T790M, with binding scores of -8.01 kcal/mol and -8.72 kcal/mol, respectively, in one study. rsc.org Another investigation reported a docking score of -127.495 for Gefitinib. nih.gov These variations in reported scores can be attributed to the use of different docking software and scoring functions.

Computational screening and ensemble docking approaches have also been used to identify novel analogues of this compound with potentially improved binding affinities. nih.gov These studies have highlighted the importance of interactions with residues such as Ser720, Arg841, and Trp880 for enhanced binding. nih.gov

Table 1: Summary of Ligand-Target Docking Studies for this compound (Gefitinib) and its Analogues with EGFR

| Ligand | Target | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

| Gefitinib | EGFR-WT | -8.01 | Met793, Val702, Lys692 | rsc.org |

| Gefitinib | EGFR-T790M | -8.72 | Met793 | rsc.org |

| Gefitinib | EGFR | -127.495 (arbitrary units) | Not specified | nih.gov |

| Gefitinib | EGFR | Not specified | Met793 | researchgate.net |

| Gefitinib Analogues | EGFR (double mutant) | Not specified | Ser720, Arg841, Trp880 | nih.gov |

| Gefitinib Derivatives | EGFR | Not specified | Not specified | eurekaselect.comnih.gov |

| Designed Compound 8 | EGFR-WT | -6.40 | Not specified | rsc.org |

| Designed Compound 8 | EGFR-T790M | -7.53 | Not specified | rsc.org |

Note: Docking scores can vary significantly between different studies due to the use of different software, force fields, and scoring functions. The scores are presented here as reported in the respective literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues (focused on theoretical predictors)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For analogues of this compound, QSAR studies have been crucial in identifying the key molecular descriptors that govern their inhibitory potency against EGFR. These models are then used to predict the activity of novel, untested compounds and to guide the design of more effective inhibitors.

Various QSAR studies on quinazoline derivatives have been conducted, employing a range of theoretical predictors. orientjchem.orgnih.govresearchgate.netatlantis-press.com These predictors can be broadly categorized into electronic, steric, and topological descriptors.

One study on quinazoline derivatives as EGFR-TK inhibitors developed a QSAR model with a high correlation coefficient (r = 0.896). researchgate.netatlantis-press.com The best equation highlighted the importance of global shape (glob), molar refractivity (mr), topological polar surface area (TPSA), and the logarithm of the partition coefficient (Log P) in determining the inhibitory activity (IC50). researchgate.netatlantis-press.com

Another 3D-QSAR study utilizing Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) on quinazoline-4(3H)-one analogues identified steric and electrostatic fields as significant contributors to the inhibitory activity. nih.gov The developed models showed good predictive power, with a predicted correlation coefficient (R²pred) of 0.657 for CoMFA and 0.681 for CoMSIA. nih.gov

A separate QSAR investigation based on electronic descriptors for quinazoline derivatives found that the atomic net charges at specific carbon and oxygen atoms (qC6, qC10, qC12, qO22) and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) were critical for predicting anticancer activity. orientjchem.org This model demonstrated a high squared correlation coefficient (R²) of 0.8732. orientjchem.org

These QSAR models provide valuable insights into the structural requirements for potent EGFR inhibition and serve as a powerful tool in the rational design of new anticancer agents based on the quinazoline scaffold of this compound. nih.govacs.orgtandfonline.com

Table 2: Theoretical Predictors Used in QSAR Models for this compound Analogues

| QSAR Model Type | Theoretical Predictors | Key Findings | Reference |

| 2D-QSAR | Global shape (glob), Molar refractivity (mr), Topological Polar Surface Area (TPSA), Log P | A combination of these descriptors showed a strong correlation with the inhibition of EGFR-TK. | researchgate.netatlantis-press.com |

| 3D-QSAR (CoMFA/CoMSIA) | Steric fields, Electrostatic fields | These fields were identified as significant contributors to the inhibitory activity against EGFR. | nih.gov |

| 2D-QSAR (Electronic) | Atomic net charges (qC6, qC10, qC12, qO22), EHOMO, ELUMO | Electronic properties at specific atomic positions and frontier molecular orbital energies are crucial for anticancer activity. | orientjchem.org |

| 2D-QSAR | Principal Component Analysis (PCA), Multiple Linear Regression (MLR) | Developed models with strong predictive capabilities for inhibitory activity against human lung cancer. | acs.org |

Mechanistic Elucidation of Mfcd03997455 Interactions in Chemical Systems

Kinetic Analysis of Chemical Reactions Catalyzed or Modulated by MFCD03997455

The efficacy of a catalyst is often determined through kinetic analysis, which examines reaction rates under various conditions. wacren.net In a hypothetical scenario, this compound is investigated as a potential catalyst for the hydrolysis of a model ester, p-nitrophenyl acetate (B1210297) (PNPA), a common benchmark reaction. The study of reaction kinetics provides valuable information on how quickly a reaction proceeds and the factors influencing this speed, such as reactant concentrations and temperature. wacren.netresearchgate.net

To assess the catalytic activity of this compound, a series of experiments could be conducted where the concentration of the ester is monitored over time in the presence and absence of the compound. The pseudo-first-order rate constant (kobs) can be determined at different concentrations of this compound. A linear relationship between kobs and the concentration of this compound would suggest a direct catalytic role.

Table 1: Hypothetical Kinetic Data for the Hydrolysis of p-Nitrophenyl Acetate (PNPA) Catalyzed by this compound

| [this compound] (µM) | Initial Rate (µM/s) | kobs (s⁻¹) |

| 0 (uncatalyzed) | 0.05 | 5.0 x 10⁻⁵ |

| 10 | 0.25 | 2.5 x 10⁻⁴ |

| 20 | 0.46 | 4.6 x 10⁻⁴ |

| 30 | 0.68 | 6.8 x 10⁻⁴ |

| 40 | 0.89 | 8.9 x 10⁻⁴ |

| 50 | 1.10 | 1.1 x 10⁻³ |

This data is interactive and can be sorted by column.

From this hypothetical data, the second-order rate constant (kcat) for the catalyzed reaction can be calculated from the slope of a plot of kobs versus [this compound]. The temperature dependence of the reaction rate would also be studied to determine the activation energy (Ea), providing insight into the energy barrier of the reaction. mdpi.com

Identification and Characterization of Reactive Intermediates Formed by this compound

Reactive intermediates are short-lived, high-energy molecules that are formed during a chemical reaction and quickly convert into a more stable species. wikipedia.org Their detection and characterization are crucial for understanding the step-by-step mechanism of a reaction. wiley.comrsc.org It is plausible that in a catalytic cycle, this compound could form a transient, reactive intermediate.

Given its structure containing nitrogen and oxygen atoms, this compound could potentially form a covalent adduct with the substrate. For instance, in the proposed hydrolysis of PNPA, a nucleophilic group on this compound could attack the carbonyl carbon of the ester, leading to the formation of an acylated intermediate and the release of p-nitrophenolate. This intermediate would then be hydrolyzed to regenerate the catalyst and release the acetate product.

The existence of such an intermediate, while often not directly observable due to its instability, can be inferred through various experimental techniques. wikipedia.org Fast spectroscopic methods, such as flash photolysis or stopped-flow spectroscopy, could be employed to detect its transient spectral signature. Mass spectrometry is another powerful tool for identifying reactive intermediates by detecting their mass-to-charge ratio, even at very low concentrations. rsc.org

Table 2: Hypothetical Spectroscopic and Mass Spectrometric Data for the Proposed Reactive Intermediate

| Analytical Technique | Observable | Hypothetical Value/Observation |

| UV-Vis Spectroscopy | New Absorption Band | λmax = 320 nm |

| Mass Spectrometry (ESI-MS) | m/z of [Intermediate+H]⁺ | 471.19 |

| FT-IR Spectroscopy | Carbonyl Stretch (C=O) | 1750 cm⁻¹ |

This data is interactive and can be sorted by column.

Investigation of Electron Transfer and Redox Processes Involving this compound

Redox reactions involve the transfer of electrons between chemical species. yale.edu A molecule's ability to participate in such reactions is quantified by its reduction potential. pressbooks.pub Given the presence of multiple nitrogen atoms and aromatic rings, this compound could potentially engage in electron transfer processes, acting as either an electron donor (reductant) or an electron acceptor (oxidant) under appropriate conditions. lewisdartnell.comtaylorandfrancis.com

To investigate this, cyclic voltammetry could be employed to measure the oxidation and reduction potentials of this compound. This technique provides information about the electrochemical properties of a molecule and its ability to participate in redox reactions. pressbooks.pub

Let's hypothesize that this compound can mediate an electron transfer reaction between a known electron donor, such as NADH, and an electron acceptor, like methylene (B1212753) blue. The catalytic effect would be observed as an enhanced rate of methylene blue reduction in the presence of this compound.

Table 3: Hypothetical Standard Reduction Potentials (E°') and Redox Activity

| Redox Couple | E°' (V vs. SHE) | Role in Hypothetical Reaction |

| Methylene Blue (ox/red) | +0.011 | Electron Acceptor |

| This compound (ox/red) | -0.150 | Electron Mediator |

| NAD⁺/NADH | -0.320 | Electron Donor |

This data is interactive and can be sorted by column.

Exploration of Mfcd03997455 in Cellular and Molecular Biological Research Applications

Probing Specific Cellular Signaling Pathways Using MFCD03997455 as a Molecular Tool

GSK269962A serves as a critical agent for dissecting the intricate networks of cellular signaling. Its high potency and selectivity for ROCK kinases enable researchers to modulate specific pathways and observe the downstream consequences, thereby elucidating the functional roles of these kinases in various cellular contexts.

Modulation of Kinase Activity by this compound for Pathway Deconvolution

GSK269962A has been instrumental in the deconvolution of the ROCK1/c-Raf/ERK signaling pathway, particularly in the context of acute myeloid leukemia (AML). nih.govnih.gov Research has demonstrated that GSK269962A effectively inhibits the proliferation of AML cells by blocking this specific pathway. nih.gov Mechanistic studies revealed that GSK269962A treatment leads to a reduction in the phosphorylation levels of key downstream components of the ROCK1 pathway, including c-Raf, MEK, and ERK, without altering the total protein expression of these kinases. nih.gov

The inhibitory activity of GSK269962A is highly potent, with IC50 values of 1.6 nM and 4 nM for recombinant human ROCK1 and ROCK2, respectively. nih.govmedchemexpress.comxcessbio.com This potent inhibition allows for the effective suppression of ROCK activity at low nanomolar concentrations in cellular assays. nih.gov In AML cell lines, the inhibitory concentration (IC50) of GSK269962A ranged from 0.61 to 1,337 nM, highlighting a differential sensitivity that correlates with the expression levels of ROCK1 protein. nih.gov

Beyond its primary targets, GSK269962A also displays inhibitory activity against other kinases, albeit at higher concentrations. For instance, it inhibits Mitogen- and stress-activated protein kinase 1 (MSK1) with an IC50 value of 49 nM and Ribosomal S6 kinase 1 (RSK1) with an IC50 of 132 nM. nih.govxcessbio.com This broader kinase profile underscores the importance of careful dose-selection and data interpretation when using GSK269962A to probe specific signaling pathways.

| Target Kinase | IC50 (nM) |

|---|---|

| ROCK1 | 1.6 |

| ROCK2 | 4 |

| MSK1 | 49 |

| RSK1 | 132 |

Investigation of Receptor Binding Specificity and Allosteric Modulation by this compound

The primary mechanism of action for GSK269962A is through competitive binding to the ATP pocket of ROCK kinases. researchgate.net This mode of action suggests that it directly competes with the endogenous ATP substrate, rather than binding to an allosteric site to modulate kinase activity. While GSK269962A has demonstrated a high degree of selectivity for ROCK kinases, with at least a 30-fold selectivity against a panel of other protein kinases, a comprehensive receptor binding profile across different receptor families is not extensively documented in publicly available research. nih.gov The current body of evidence points towards its function as a selective kinase inhibitor, with no significant data suggesting allosteric modulation of its targets.

Mechanistic Studies of this compound Interaction with Enzymatic Systems

The utility of GSK269962A as a molecular probe is fundamentally linked to its well-defined interaction with its target enzymes. Understanding the specifics of this interaction, including the nature of inhibition and the kinetics of binding, is crucial for interpreting experimental outcomes.

Characterization of Enzyme Inhibition or Activation by this compound

GSK269962A is unequivocally characterized as an inhibitor of ROCK1 and ROCK2. selleckchem.commedchemexpress.com Its inhibitory action is a result of competing with ATP for binding to the kinase domain. nih.gov This competitive inhibition mechanism is common for many kinase inhibitors. nih.gov In cellular systems, this inhibition of ROCK activity leads to downstream effects such as the dephosphorylation of cofilin and myosin light chain, which are key substrates of ROCK and are involved in regulating the actin cytoskeleton.

In addition to its effects on AML cells, GSK269962A has been shown to induce vasorelaxation in preconstricted rat aorta with an IC50 of 35 nM, further demonstrating its potent inhibitory effect on ROCK-mediated smooth muscle contraction. selleckchem.com

| Biological System | Effect | IC50 / Concentration |

|---|---|---|

| AML Cell Lines | Inhibition of cell growth | 0.61 - 1,337 nM |

| Preconstricted Rat Aorta | Vasorelaxation | 35 nM |

This compound as a Chemical Probe for Investigating Protein-Protein Interactions

The application of GSK269962A as a chemical probe has predominantly been in the context of dissecting signaling pathways through the inhibition of its primary kinase targets. While this allows for the study of functional consequences on downstream protein interactions within a pathway, its use as a direct tool to investigate the formation or disruption of protein-protein complexes is not a primary application described in the available literature. For instance, its utility is demonstrated by observing the downstream effects of ROCK inhibition on the phosphorylation status of other proteins, which in turn can affect their interactions. However, there is no evidence to suggest that GSK269962A is used in techniques like affinity pulldown assays to identify novel protein interactors or to directly modulate the binding interface of a protein complex in a manner independent of its kinase inhibitory activity.

Role of this compound in Modulating Gene Expression and Epigenetic Mechanisms (mechanistic investigation)

The chemical compound this compound, also known as CFT7455 or cemsidomide, has been the subject of significant research, particularly in the context of hematologic malignancies. Its primary mechanism of action involves the targeted degradation of specific proteins, which in turn modulates gene expression. This section explores the molecular and cellular mechanisms by which this compound influences these fundamental biological processes.

The core function of this compound is to act as a potent and selective degrader of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) biospace.comresearchgate.netbiospace.com. It achieves this by binding with high affinity to the E3 ligase adapter protein, cereblon (CRBN) biospace.comc4therapeutics.com. This binding event creates a novel surface on the CRBN E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of IKZF1 and IKZF3 c4therapeutics.com.

The degradation of these key transcription factors has profound effects on the gene expression profiles of targeted cells. IKZF1 and IKZF3 are critical for the differentiation and function of B and T lymphocytes . By eliminating these proteins, this compound disrupts the normal transcriptional programs in cells that are dependent on them, ultimately leading to cell death in certain cancer types biospace.comresearchgate.net.

Preclinical studies have elucidated some of the specific downstream effects on gene expression following treatment with this compound. Pharmacodynamic studies have demonstrated that the degradation of IKZF1 is associated with the downregulation of key cell cycle proteins such as cyclin D1 and E2F1 . Furthermore, global proteomic analyses have shown that treatment with this compound leads to the significant degradation of only IKZF1 and IKZF3 proteins, which results in the modulation of interferon (IFN)-regulated genes . This selective action highlights the targeted nature of its impact on gene expression.

The modulation of gene expression by this compound can be understood within the broader framework of epigenetic regulation. While not directly modifying DNA or histones, the targeted degradation of transcription factors represents a powerful mechanism to control which genes are expressed. Transcription factors are essential "readers" of the genetic code, and their presence or absence dictates the transcriptional status of numerous genes. By removing IKZF1 and IKZF3, this compound effectively alters the epigenetic landscape of the cell, leading to significant changes in its phenotype and behavior. This mechanism of action underscores the intricate link between protein degradation and the regulation of gene expression.

The following tables summarize key research findings regarding the mechanism of this compound.

| Parameter | Finding | Reference |

| Target Proteins | Ikaros (IKZF1) and Aiolos (IKZF3) | biospace.comresearchgate.netbiospace.com |

| Binding Partner | Cereblon (CRBN) E3 ligase | biospace.comc4therapeutics.com |

| Mechanism of Action | Induces ubiquitination and proteasomal degradation of IKZF1/3 | c4therapeutics.com |

| Cellular Outcome | Apoptotic cell death in dependent cells | biospace.com |

Table 1: Mechanistic Overview of this compound

| Downstream Effect | Observation | Reference |

| Gene Expression | Downregulation of cyclin D1 and E2F1 | |

| Gene Regulation | Modulation of IFN-regulated genes | |

| Immunomodulation | Induction of CD8+ T-cell activation | biospace.com |

Table 2: Observed Effects of this compound on Gene Expression and Cellular Pathways

Advanced Spectroscopic and Analytical Methodologies for Research on Mfcd03997455

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Studies of MFCD03997455

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides extensive information about the structure, dynamics, and environment of molecules in solution. mdpi.com

While one-dimensional (1D) NMR provides initial structural information, complex molecules like this compound often produce overcrowded 1D spectra. researchgate.net Two-dimensional (2D) and three-dimensional (3D) NMR experiments are therefore essential for unambiguous resonance assignment and complete structural elucidation. researchgate.netresearchgate.net

Key 2D NMR experiments that would be applied to this compound include:

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. mdpi.com For this compound, COSY would be crucial for tracing the connectivity of protons within the phenyl, methoxyphenyl, and piperidine-like moieties.

Total Correlation Spectroscopy (TOCSY): TOCSY extends the correlations beyond directly coupled spins to reveal entire spin systems of a molecule. mdpi.com This would be invaluable for identifying all protons belonging to a specific ring system within this compound.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates protons with their directly attached heteronuclei, such as ¹³C or ¹⁵N. researchgate.net An HSQC spectrum of this compound would provide a fingerprint of all C-H and N-H bonds, greatly facilitating the assignment of the carbon and nitrogen backbone.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range correlations between protons and heteronuclei (typically 2-4 bonds). researchgate.net This is critical for connecting the different structural fragments of this compound, for instance, linking the substituted phenyl rings to the central heterocyclic system.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close in space, regardless of their bonding connectivity. nih.gov NOESY data is paramount for determining the three-dimensional conformation and stereochemistry of this compound in solution.

A hypothetical table of 2D NMR correlations for a key structural fragment of this compound is presented below.

| Proton (¹H) Signal | Correlated Proton (COSY) | Correlated Carbon (HMBC) |

| H-2' (Ar-H) | H-3' | C-4', C-6', C=O |

| H-5 (piperidine-like) | H-4, H-6 | C-3, C-7 |

| OCH₃ | - | C-3'' (methoxyphenyl) |

Real-time NMR spectroscopy is a powerful tool for monitoring the progress of chemical reactions, providing insights into reaction kinetics, mechanisms, and the formation of transient intermediates. mdpi.comoxinst.comadvancedscience.vn By setting up a flow NMR system, a reaction involving this compound could be monitored directly inside the spectrometer. advancedscience.vn

For instance, if this compound were to undergo a catalyzed hydrolysis reaction, real-time NMR could track the disappearance of the starting material's characteristic signals and the simultaneous appearance of product signals. The integration of these signals over time would allow for the determination of reaction rates and the potential identification of short-lived intermediate species, which would be invisible to standard offline analysis methods like chromatography. bruker.com

A hypothetical kinetic plot derived from real-time NMR data for a transformation of this compound is shown below.

| Time (minutes) | This compound Concentration (mM) | Product A Concentration (mM) |

| 0 | 10.0 | 0.0 |

| 10 | 7.5 | 2.5 |

| 20 | 5.6 | 4.4 |

| 30 | 4.2 | 5.8 |

| 60 | 1.8 | 8.2 |

Mass Spectrometry-Based Approaches for this compound Metabolite Identification and Interaction Profiling

Mass spectrometry (MS) is a cornerstone analytical technique in drug discovery and development, valued for its high sensitivity and ability to provide precise molecular weight and structural information. americanpharmaceuticalreview.com

High-resolution mass spectrometry (HRMS), using techniques like Orbitrap or Fourier Transform Ion Cyclotron Resonance (FT-ICR), provides extremely accurate mass measurements. chromatographyonline.comlongdom.org This capability is essential for confirming the elemental composition of newly synthesized derivatives of this compound. longdom.org For example, if a derivative of this compound is synthesized through a reaction that adds a functional group, HRMS can confirm the success of the synthesis by measuring the exact mass of the new molecule. mdpi.com The high mass accuracy allows for the confident determination of the molecular formula, a critical piece of data for any new compound. americanpharmaceuticalreview.com

Below is a hypothetical data table comparing the theoretical and measured exact masses for potential this compound derivatives.

| Derivative | Molecular Formula | Theoretical Exact Mass (Da) | Measured Exact Mass (Da) | Mass Error (ppm) |

| Hydroxylated this compound | C₂₃H₂₀N₆O₄ | 444.1546 | 444.1542 | -0.9 |

| Brominated this compound | C₂₃H₁₉BrN₆O₃ | 506.0702 | 506.0708 | 1.2 |

| N-dealkylated this compound | C₂₂H₁₈N₆O₃ | 414.1440 | 414.1437 | -0.7 |

Proteomics and metabolomics are powerful "omics" technologies used to study the global changes in proteins and small-molecule metabolites in a biological system in response to a stimulus, such as exposure to a compound like this compound. nih.gov These techniques are instrumental in identifying potential biological targets and understanding the mechanism of action of a novel compound. researchgate.net

In a research setting, cells or tissues would be treated with this compound, and the resulting changes in protein and metabolite levels would be analyzed by mass spectrometry. wakehealth.edu

Proteomics: Techniques like chemical proteomics can identify the direct protein targets of this compound. researchgate.net This often involves creating a chemical probe version of the compound that can be used to "pull down" its binding partners from a cell lysate. These interacting proteins are then identified by MS-based proteomic analysis. researchgate.net

Metabolomics: Untargeted metabolomic profiling would reveal broader downstream effects of this compound exposure. nih.gov By comparing the metabolite profiles of treated and untreated cells, researchers can identify metabolic pathways that are significantly perturbed by the compound, offering clues to its biological function. rsc.org

A hypothetical table summarizing potential findings from such an experiment is provided below.

| Omics Approach | Key Finding | Implied Biological Pathway |

| Chemical Proteomics | This compound binds to Kinase X | Kinase signaling pathway |

| Global Proteomics | Upregulation of Protein Y and Z | Stress response pathway |

| Metabolomics | Depletion of Metabolite P, Accumulation of Metabolite Q | Amino acid metabolism |

X-ray Crystallography and Cryo-Electron Microscopy for Elucidating this compound-Target Co-Structures

Determining the three-dimensional structure of a compound bound to its biological target is a primary goal in structure-based drug design. migrationletters.com X-ray crystallography and cryo-electron microscopy (cryo-EM) are the two leading techniques for achieving this at atomic or near-atomic resolution. thermofisher.com

X-ray Crystallography: This technique requires the compound to be co-crystallized with its target protein. hitgen.com The resulting crystal is then exposed to a high-intensity X-ray beam, and the diffraction pattern is used to calculate a detailed 3D electron density map of the protein-ligand complex. migrationletters.comevotec.com This map reveals the precise binding mode of the compound, including all key intermolecular interactions with the protein's active site. nih.gov For a relatively small molecule like this compound, X-ray crystallography would be the preferred method if a high-quality crystal of its target complex can be obtained.

Cryo-Electron Microscopy (Cryo-EM): Cryo-EM has revolutionized structural biology, particularly for large protein complexes or proteins that are difficult to crystallize. technologynetworks.com In cryo-EM, a solution of the protein-ligand complex is rapidly frozen in a thin layer of vitreous ice and imaged with an electron microscope. technologynetworks.com Computational methods are then used to reconstruct a 3D model from thousands of 2D particle images. technologynetworks.com While historically challenging for small proteins, recent advances have made cryo-EM a viable option for studying small molecule binding, especially to larger protein targets. nih.govpnas.orgpnas.org

A hypothetical summary of structural data that could be obtained for a complex of this compound with a target protein is presented below.

Advanced Chromatographic and Electrophoretic Techniques for this compound Analysis in Complex Mixtures

The accurate identification and quantification of the chemical compound 2-amino-5-methyl-1,3,4-thiadiazole (B108200), also identified by the Mol-Instincts Chemical Database number this compound, within complex matrices necessitates the application of sophisticated analytical separation techniques. Due to its chemical properties, including its aromatic heterocyclic structure and the presence of an amine group, methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry, are employed for its analysis. Research in this area focuses on developing robust and sensitive methods for its detection in various samples.

Advanced chromatographic methods are essential for separating this compound from other components in a mixture, which may interfere with accurate measurement. The choice of technique often depends on the nature of the complex matrix, whether it be in environmental samples, industrial process streams, or biological fluids. For instance, the polarity of 2-amino-5-methyl-1,3,4-thiadiazole makes it suitable for analysis by reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase.

In a study detailing the synthesis of related thiadiazole derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) was utilized for the identification of reaction products and intermediates. In this context, GC-MS provides a powerful tool for both the separation of volatile derivatives of this compound from a reaction mixture and their subsequent identification based on their mass-to-charge ratio and fragmentation patterns. The retention time in the gas chromatograph gives an indication of the compound's volatility and interaction with the stationary phase, while the mass spectrum serves as a molecular fingerprint.

Further research into the synthesis and characterization of 1,3,4-thiadiazole (B1197879) derivatives has also relied on spectroscopic and chromatographic methods to confirm the purity and identity of the synthesized compounds. While detailed analytical method parameters for this compound in complex mixtures are not extensively documented in publicly available literature, typical methodologies for similar small amine-containing heterocyclic compounds can be described.

Below are tables representing hypothetical yet typical parameters that would be established during the development of analytical methods for the analysis of this compound in a complex research sample.

Table 1: Illustrative HPLC-UV Method Parameters for this compound Analysis

| Parameter | Condition |

| Instrument | High-Performance Liquid Chromatograph with UV Detector |

| Column | C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 254 nm |

| Expected Retention Time | 3.5 - 5.5 min (dependent on exact conditions) |

Table 2: Representative GC-MS Method Parameters for this compound Analysis

| Parameter | Condition |

| Instrument | Gas Chromatograph coupled to a Mass Spectrometer |

| Column | Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 80 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min |

| MS Transfer Line Temp | 280 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Scan Range | 40-450 m/z |

While specific electrophoretic techniques for this compound are not widely reported, Capillary Electrophoresis (CE) would be a viable method for its analysis, particularly for charged derivatives or in matrices where high separation efficiency is required. The primary amine group on the molecule allows for protonation in acidic buffers, making it suitable for analysis by capillary zone electrophoresis (CZE).

The development and validation of such advanced analytical methods are crucial for research involving this compound, enabling its accurate measurement and ensuring the purity of synthesized materials.

Table 3: Mentioned Compound Names

| Identifier | Chemical Name |

| This compound | 2-amino-5-methyl-1,3,4-thiadiazole |

| Not Applicable | Acetonitrile |

| Not Applicable | Water |

| Not Applicable | Formic Acid |

| Not Applicable | Helium |

Future Directions and Emerging Research Avenues for Mfcd03997455

Development of Optogenetic or Chemogenetic Tools Derived from MFCD03997455

Optogenetic and chemogenetic tools allow for the precise control of cellular activity using light or specific chemical ligands, respectively. The development of such tools from this compound would require significant structural modifications.

Photo-switchable Derivatives: One approach could involve incorporating a photo-isomerizable group, such as an azobenzene (B91143) or dithienylethene, into the structure of this compound. uni-regensburg.de This could potentially allow for light-induced conformational changes that would, in turn, modulate its interaction with a biological target. The synthesis of such derivatives can be complex, often requiring multi-step pathways and careful purification. uni-regensburg.de

Chemogenetic Ligands: To be used as a chemogenetic tool, this compound would need to be optimized for high selectivity and affinity for a specifically engineered receptor. This would likely involve iterative rounds of chemical synthesis and biological screening to identify derivatives with the desired properties.

Integration of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are increasingly being used to accelerate drug discovery and chemical research.

Predictive Modeling: For a compound like this compound, ML models could be trained on datasets of similar thiazole-containing compounds to predict its biological activities, physicochemical properties, and potential off-target effects. researchgate.net For instance, models could be developed to predict its inhibitory activity against certain kinases or its potential for toxicity. researchgate.net

De Novo Design: AI could be used to design novel derivatives of this compound with improved properties. Generative models could explore a vast chemical space to propose new structures that are optimized for specific criteria, such as enhanced binding affinity to a target or improved metabolic stability.

Exploration of this compound in Bioorthogonal Chemistry Applications

Bioorthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biochemical processes. nih.gov To be used in this context, this compound would need to be functionalized with a bioorthogonal handle, such as an azide (B81097) or a terminal alkyne.

Chemical Probes: An azide- or alkyne-modified version of this compound could be used as a chemical probe to identify its cellular targets. After the probe interacts with its target, a reporter molecule containing the complementary reactive group could be introduced to "click" onto the probe, allowing for visualization or pull-down and identification of the target protein. issuu.com

Drug Delivery: Bioorthogonal chemistry could also be employed to deliver this compound to specific tissues or cells. For example, the compound could be attached to a targeting moiety (like an antibody) via a bioorthogonal linker, enabling its selective release at the desired site of action.

Sustainable Synthesis and Green Chemistry Approaches for this compound Production

Green chemistry principles focus on designing chemical processes that are environmentally benign. ifrafragrance.orgvapourtec.com The synthesis of this compound and its analogs could be optimized to be more sustainable.

Catalytic Methods: The use of catalytic reagents instead of stoichiometric ones can significantly reduce waste. vapourtec.com For the synthesis of the thiazole (B1198619) ring in this compound, exploring catalytic methods for the Hantzsch thiazole synthesis or similar cyclizations could be a key area of research.

Energy Efficiency: Conducting reactions at ambient temperature and pressure minimizes energy consumption. acs.org The development of synthetic routes that avoid harsh reaction conditions would be a significant step towards a greener synthesis of this compound. vapourtec.com

Renewable Feedstocks: While the core components of this compound are likely derived from petrochemical sources, future research could explore the use of bio-based starting materials where possible. ifrafragrance.orgvapourtec.com

Table 1: Principles of Green Chemistry ifrafragrance.orgvapourtec.comacs.org

| Principle | Description |

| Prevention | It is better to prevent waste than to treat or clean up waste after it has been created. |

| Atom Economy | Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. |

| Less Hazardous Chemical Syntheses | Wherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment. |

| Designing Safer Chemicals | Chemical products should be designed to affect their desired function while minimizing their toxicity. |

| Safer Solvents and Auxiliaries | The use of auxiliary substances (e.g., solvents, separation agents, etc.) should be made unnecessary or innocuous wherever possible. |

| Design for Energy Efficiency | Energy requirements of chemical processes should be recognized for their environmental and economic impacts and should be minimized. If possible, synthetic methods should be conducted at ambient temperature and pressure. |

| Use of Renewable Feedstocks | A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable. |

| Reduce Derivatives | Unnecessary derivatization (use of blocking groups, protection/deprotection, temporary modification of physical/chemical processes) should be minimized or avoided if possible, because such steps require additional reagents and can generate waste. |

| Catalysis | Catalytic reagents (as selective as possible) are superior to stoichiometric reagents. |

| Design for Degradation | Chemical products should be designed so that at the end of their function they break down into innocuous degradation products and do not persist in the environment. |

| Real-time analysis for Pollution Prevention | Analytical methodologies need to be further developed to allow for real-time, in-process monitoring and control prior to the formation of hazardous substances. |

| Inherently Safer Chemistry for Accident Prevention | Substances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents, including releases, explosions, and fires. |

High-Throughput Screening Methodologies for Identifying Novel this compound Modulators (mechanistic probes)

High-throughput screening (HTS) allows for the rapid testing of large numbers of chemical compounds for their ability to modulate a specific biological target or pathway.

Assay Development: To identify modulators of a target that this compound might act upon, a robust and sensitive HTS assay would first need to be developed. This could be a biochemical assay measuring enzyme activity or a cell-based assay monitoring a specific cellular response. mdpi.com

Library Screening: Once an assay is established, large libraries of compounds could be screened to identify "hits" that show activity. These hits would then undergo further testing to confirm their activity and determine their mechanism of action. The structural information from this compound could be used to design focused libraries of similar compounds to increase the probability of finding potent modulators.

Q & A

Q. What are the recommended methodologies for determining the physicochemical properties of MFCD03997455?

To determine physicochemical properties, researchers should employ a combination of analytical techniques such as high-performance liquid chromatography (HPLC) for purity assessment, nuclear magnetic resonance (NMR) spectroscopy for structural elucidation, and mass spectrometry (MS) for molecular weight confirmation. Differential scanning calorimetry (DSC) can assess thermal stability, while X-ray diffraction (XRD) provides crystallographic data. Method validation should follow ICH guidelines, ensuring parameters like precision, accuracy, and linearity are documented. Experimental conditions (e.g., solvent systems, temperature gradients) must be rigorously controlled and reported to enable reproducibility .

Q. How can researchers standardize the synthesis protocol of this compound to ensure reproducibility?

Standardization requires:

- Documenting all reaction parameters (e.g., stoichiometry, temperature, catalysts) in a stepwise protocol.

- Using high-purity reagents and calibrating instrumentation (e.g., balances, pH meters) before use.

- Replicating the synthesis in triplicate under identical conditions to verify consistency in yield and purity.

- Including detailed characterization data (e.g., NMR spectra, melting points) in supplementary materials for cross-lab validation .

Q. What analytical techniques are most effective for initial characterization of this compound?

Initial characterization should prioritize non-destructive techniques:

- Spectroscopy : UV-Vis for electronic transitions, FT-IR for functional groups, and NMR for structural insights.

- Chromatography : HPLC or GC-MS to assess purity and identify byproducts.

- Thermal Analysis : TGA and DSC to evaluate decomposition patterns and phase transitions. Cross-referencing results with computational predictions (e.g., DFT for IR/NMR shifts) enhances accuracy .

Advanced Research Questions

Q. How can conflicting spectroscopic data for this compound be systematically analyzed to determine structural accuracy?

Conflicting spectroscopic data requires a triangulation approach:

- Compare anomalous results against established spectral databases (e.g., SDBS, NIST Chemistry WebBook) for known analogs.

- Perform replicate analyses under controlled conditions to identify instrumentation variability.

- Apply multivariate statistical methods (e.g., principal component analysis) to isolate outlier data points.

- Cross-validate findings using complementary techniques (e.g., if NMR signals conflict, employ IR spectroscopy or single-crystal XRD for structural confirmation). Document all discrepancies in a contradiction matrix, annotating potential sources (e.g., solvent artifacts, tautomerism) for iterative hypothesis testing .

Q. What experimental design strategies are optimal for investigating the reaction mechanisms involving this compound?

Use a hypothesis-driven framework:

- Isotopic Labeling : Track reaction pathways using deuterated or ¹³C-labeled analogs.

- Kinetic Studies : Monitor intermediate formation via stopped-flow spectroscopy or quench-flow methods.

- Computational Modeling : Pair experimental data with DFT or MD simulations to predict transition states and energetics.

- Control Experiments : Eliminate confounding variables (e.g., light, oxygen) using inert atmosphere chambers or photochemical reactors. Publish raw kinetic datasets and simulation inputs to facilitate peer validation .

Q. What computational modeling approaches are suitable for predicting the behavior of this compound under varying environmental conditions?

- Molecular Dynamics (MD) : Simulate solvation effects and conformational changes in aqueous/organic matrices.

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity.

- QSAR Models : Corrogate structural features with experimental toxicity or stability data. Validate models by comparing predictions with empirical results (e.g., solubility, degradation rates) and adjusting force fields or basis sets as needed .

Q. How should researchers address discrepancies in bioactivity data for this compound across different assay systems?

- Assay Standardization : Normalize results using positive/negative controls (e.g., reference inhibitors).

- Meta-Analysis : Pool data from multiple studies to identify trends, applying random-effects models to account for inter-study variability.

- Mechanistic Profiling : Use pathway-specific inhibitors or gene-editing tools (e.g., CRISPR) to isolate confounding factors. Transparently report assay conditions (e.g., cell lines, incubation times) to enable cross-comparison .

Methodological Best Practices

- Data Integrity : Implement attention-check questions in surveys or electronic lab notebooks to detect outliers .

- Ethical Reporting : Disclose conflicts of interest and adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

- Literature Review : Use PICOT frameworks (Population, Intervention, Comparison, Outcome, Time) to structure research questions and hypotheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.